molecular formula C6H10O5 B3333888 Butanedioic acid, 3-hydroxy-2,2-dimethyl- CAS No. 23394-55-0

Butanedioic acid, 3-hydroxy-2,2-dimethyl-

Cat. No.: B3333888
CAS No.: 23394-55-0
M. Wt: 162.14 g/mol
InChI Key: KSAIICDEQGEQBK-UHFFFAOYSA-N
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Description

“Butanedioic acid, 3-hydroxy-2,2-dimethyl-” is a chemical compound with the molecular formula C6H10O6 . It is also known by other names such as Tartaric acid, dimethyl ester, (+)-; Dimethyl (+)-tartrate; Dimethyl d-tartrate; Dimethyl tartrate; Dimethyl L-tartrate; l-Tartaric acid, dimethyl ester; L- (+)-Tartaric acid, dimethyl ester; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester .


Molecular Structure Analysis

The molecular structure of “Butanedioic acid, 3-hydroxy-2,2-dimethyl-” can be represented by the InChI string: InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1 . The molecular weight of this compound is 178.1400 .

Scientific Research Applications

Asymmetric Hydroformylation

Dimethyl 2-(formylmethyl)butanedioate, a derivative of Butanedioic acid, 3-hydroxy-2,2-dimethyl-, has been synthesized through asymmetric hydroformylation. This process utilized a PtCl(SnCl3)[(R,R)-DIOP] catalyst, achieving an enantiomeric excess of over 82%. This synthesis demonstrates the potential of Butanedioic acid, 3-hydroxy-2,2-dimethyl- in asymmetric catalytic reactions, offering high optical yield and regioselective capabilities (Kollár et al., 1987).

Synthesis of Pyrimidine Derivatives

Research has explored the cyclocondensation of pyrimidinones with dimethyl acetylenedicarboxylate, forming various pyrimidine derivatives. These derivatives, including [(1-Amino-6-hydroxy-2(1H)-pyrimidinylidene)hydrazone]butanedioic acid dimethyl esters, demonstrate the utility of Butanedioic acid, 3-hydroxy-2,2-dimethyl- in synthesizing complex organic compounds, especially in heterocyclic chemistry (Bitha et al., 1988).

Role in Biochemical Synthesis

The synthesis of a Deoxo Analog of Citryl-CoA using Butanedioic acid, 3-hydroxy-2,2-dimethyl- has been reported. This compound was synthesized from citryl thioester and has implications in understanding and manipulating the tricarboxylic acid cycle in biochemical research (Eggerer et al., 1983).

Photocatalysis in TiO2 Aqueous Suspension

Research into the photocatalytic degradation of butanedioic acid and its hydroxylated derivatives in TiO2 aqueous suspension highlighted the impact of hydroxyl substitution on degradation rates. This study illustrates the role of Butanedioic acid, 3-hydroxy-2,2-dimethyl- and its derivatives in environmental chemistry, particularly in photocatalytic processes (Irawaty et al., 2011).

Properties

IUPAC Name

3-hydroxy-2,2-dimethylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-6(2,5(10)11)3(7)4(8)9/h3,7H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAIICDEQGEQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405028
Record name Butanedioic acid, 3-hydroxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23394-55-0
Record name Butanedioic acid, 3-hydroxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioic acid, 3-hydroxy-2,2-dimethyl-
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Reactant of Route 6
Butanedioic acid, 3-hydroxy-2,2-dimethyl-

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